Antimicrobial Activity Comparison
At a test concentration of 500 μg/disk, 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine produced zones of inhibition ranging from 15–19 mm against E. coli and 17–20 mm against S. typhi. These values can be directly compared to reported antimicrobial activity for the closely related 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine scaffold, providing a preliminary potency baseline . The data suggest that the 3-bromo substitution retains antibacterial activity; however, the lack of head-to-head studies precludes definitive ranking of relative potency between the 3-bromo and 4-bromo positional isomers [1].
| Evidence Dimension | Antibacterial activity against gram-negative bacteria |
|---|---|
| Target Compound Data | E. coli: 15–19 mm; S. typhi: 17–20 mm (at 500 μg/disk) |
| Comparator Or Baseline | 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine derivatives (antimicrobial activity reported; quantitative comparison data not available in the same assay system) |
| Quantified Difference | Not calculable due to differing assay formats across available studies. |
| Conditions | Disk diffusion assay, 500 μg/disk concentration, bacterial pathogens as specified |
Why This Matters
This data provides a minimal viable antibacterial potency benchmark for initial library screening, allowing researchers to rule out inactive compounds before committing to more resource-intensive assays.
- [1] Madkour HMF, Abd El Razek J, Salama EE. Synthesis and antimicrobial of 5-(4′-bromobenzyl)-1,3,4-thiadiazole-2-amine derivatives. Ain Shams University Scholar. 2016. View Source
